5,6-dimethyl-N-[2-(propan-2-yl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5,6-dimethyl-N-[2-(propan-2-yl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group at position 4, which is further connected to a 2-(propan-2-yl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-[2-(propan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(propan-2-yl)aniline with 5,6-dimethylpyrimidine-4-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-[2-(propan-2-yl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-[2-(propan-2-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylpyrimidine-4-carboxamide: Lacks the 2-(propan-2-yl)phenyl group, potentially resulting in different biological activity.
N-[2-(propan-2-yl)phenyl]pyrimidine-4-carboxamide: Lacks the dimethyl groups on the pyrimidine ring, which may affect its chemical reactivity and biological properties.
Uniqueness
5,6-dimethyl-N-[2-(propan-2-yl)phenyl]pyrimidine-4-carboxamide is unique due to the specific combination of substituents on the pyrimidine ring and the presence of the 2-(propan-2-yl)phenyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,6-dimethyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10(2)13-7-5-6-8-14(13)19-16(20)15-11(3)12(4)17-9-18-15/h5-10H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPXGDGFHWMHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC=C2C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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